

Molecular Target Identification of Semotiadil Racemate Fumarate: A Technical Guide

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Compound of Interest

Compound Name: *Semotiadil recemate fumarate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil is a novel benzothiazine derivative recognized for its potent calcium antagonist properties. This technical guide provides an in-depth overview of the molecular target identification of semotiadil racemate fumarate, with a focus on its primary interaction with L-type calcium channels. The document details the experimental methodologies employed to elucidate its mechanism of action, presents available quantitative data on its pharmacological activity, and illustrates the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Semotiadil is a structurally unique calcium channel blocker with significant therapeutic potential in the management of cardiovascular disorders such as angina and hypertension.^{[1][2]} Unlike classical calcium antagonists, semotiadil exhibits a distinct pharmacological profile, including long-lasting action and a specific selectivity for coronary arteries and the myocardium.^{[1][3]} Elucidating the precise molecular target and mechanism of action of semotiadil is crucial for understanding its therapeutic effects and for the development of next-generation cardiovascular drugs. This guide synthesizes the current knowledge on the molecular target of semotiadil, detailing the experimental approaches used for its identification and characterization.

Molecular Target: Voltage-Gated L-type Calcium Channel

The primary molecular target of semotiadil has been identified as the voltage-gated L-type calcium channel (Ca_v1.2).[3][4] These channels are critical for regulating calcium influx into cardiomyocytes and vascular smooth muscle cells, thereby controlling cardiac contractility and vascular tone.

Binding Site

Photoaffinity labeling studies have successfully pinpointed the binding region of semotiadil to the $\alpha 1$ subunit of the cardiac L-type calcium channel. Specifically, the binding site is located within a peptide fragment between cysteine residue 1461 and lysine residue 1529.[1] It is noteworthy that the binding characteristics of semotiadil differ between cardiac and skeletal muscle calcium channels, suggesting subtle structural differences in the binding pocket between these channel subtypes.[1]

Mechanism of Action

Semotiadil functions as a non-dihydropyridine calcium channel blocker. Its mechanism of action involves the inhibition of calcium influx through L-type calcium channels in a concentration-dependent manner.[4] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. In the heart, semotiadil's action on L-type calcium channels leads to a reduction in cardiac contractility and heart rate.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for semotiadil racemate fumarate from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Inhibition

Parameter	Value	Tissue/Cell Type	Experimental Condition	Reference
IC ₅₀	13-20 μ M	Cardiac membrane preparations	Inhibition of [³ H]PN200-110 binding	[1]
Inhibition	Concentration-dependent	Porcine coronary arteries	Inhibition of high KCl-induced Ca ²⁺ influx	[4]
Inhibition	Concentration-dependent	Porcine coronary arteries	Inhibition of histamine-induced Ca ²⁺ influx	[4]

Table 2: In Vivo Efficacy

Effect	Dosage	Animal Model	Duration of Action	Reference
Antihypertensive	10 and 30 mg/kg (p.o.)	Spontaneously Hypertensive Rats (SHRs)	Up to 18 hours	[2]
Antianginal	10 mg/kg (p.o.)	Rat experimental angina model	At least 9 hours	[3]

Table 3: Ancillary Pharmacological Activities

Activity	Concentration Range	Assay	Key Finding	Reference
LDL Oxidation Inhibition	10^{-3} M to 10^{-7} M	In vitro copper-induced LDL oxidation	Strong, dose-dependent antioxidant effect	[5]
Antiplatelet Aggregation	Dose-dependent	ADP, collagen, arachidonic acid, PAF-induced	Potent antiplatelet activity	

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the molecular target of semotiadil.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a ligand to its receptor.

- Objective: To quantify the binding affinity of semotiadil to the L-type calcium channel.
- Methodology:
 - Membrane Preparation: Isolation of cell membranes rich in L-type calcium channels (e.g., from cardiac tissue).
 - Competitive Binding: Incubation of the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel ligand (e.g., [^3H]PN200-110) and varying concentrations of unlabeled semotiadil.
 - Separation: Separation of bound from free radioligand via rapid filtration.
 - Quantification: Measurement of radioactivity of the bound ligand using liquid scintillation counting.
 - Data Analysis: Determination of the IC_{50} value (concentration of semotiadil that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) can then be

calculated using the Cheng-Prusoff equation.

Photoaffinity Labeling

This technique is used to identify the specific binding site of a ligand on its target protein.

- Objective: To localize the semotiadil binding site on the L-type calcium channel $\alpha 1$ subunit.
- Methodology:
 - Probe Synthesis: Synthesis of a photoaffinity analog of semotiadil containing a photoreactive group (e.g., an azide) and a radiolabel (e.g., ^3H).
 - Binding: Incubation of the photoaffinity probe with the target protein (e.g., cardiac membranes) to allow for binding.
 - Photolysis: Exposure to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the protein at the binding site.
 - Protein Fragmentation: Digestion of the labeled protein into smaller peptide fragments using proteases.
 - Identification of Labeled Fragment: Separation and identification of the radiolabeled peptide fragment, typically through techniques like Edman degradation or mass spectrometry, to determine the amino acid sequence of the binding site.

Functional Assays in Isolated Tissues

These experiments assess the physiological effect of the drug on intact tissues.

- Objective: To evaluate the functional consequences of semotiadil's interaction with L-type calcium channels on cardiac and vascular tissues.
- Methodology (Isolated Perfused Heart - Langendorff Preparation):
 - Heart Isolation: Excision of the heart from an experimental animal (e.g., rat, guinea pig).

- Perfusion: Retrograde perfusion of the heart through the aorta with an oxygenated physiological salt solution.
- Drug Administration: Introduction of semotiadil at various concentrations into the perfusate.
- Measurement of Parameters: Recording of physiological parameters such as heart rate, cardiac contractility (left ventricular developed pressure), and coronary flow.
- Data Analysis: Construction of concentration-response curves to determine the potency and efficacy of semotiadil.

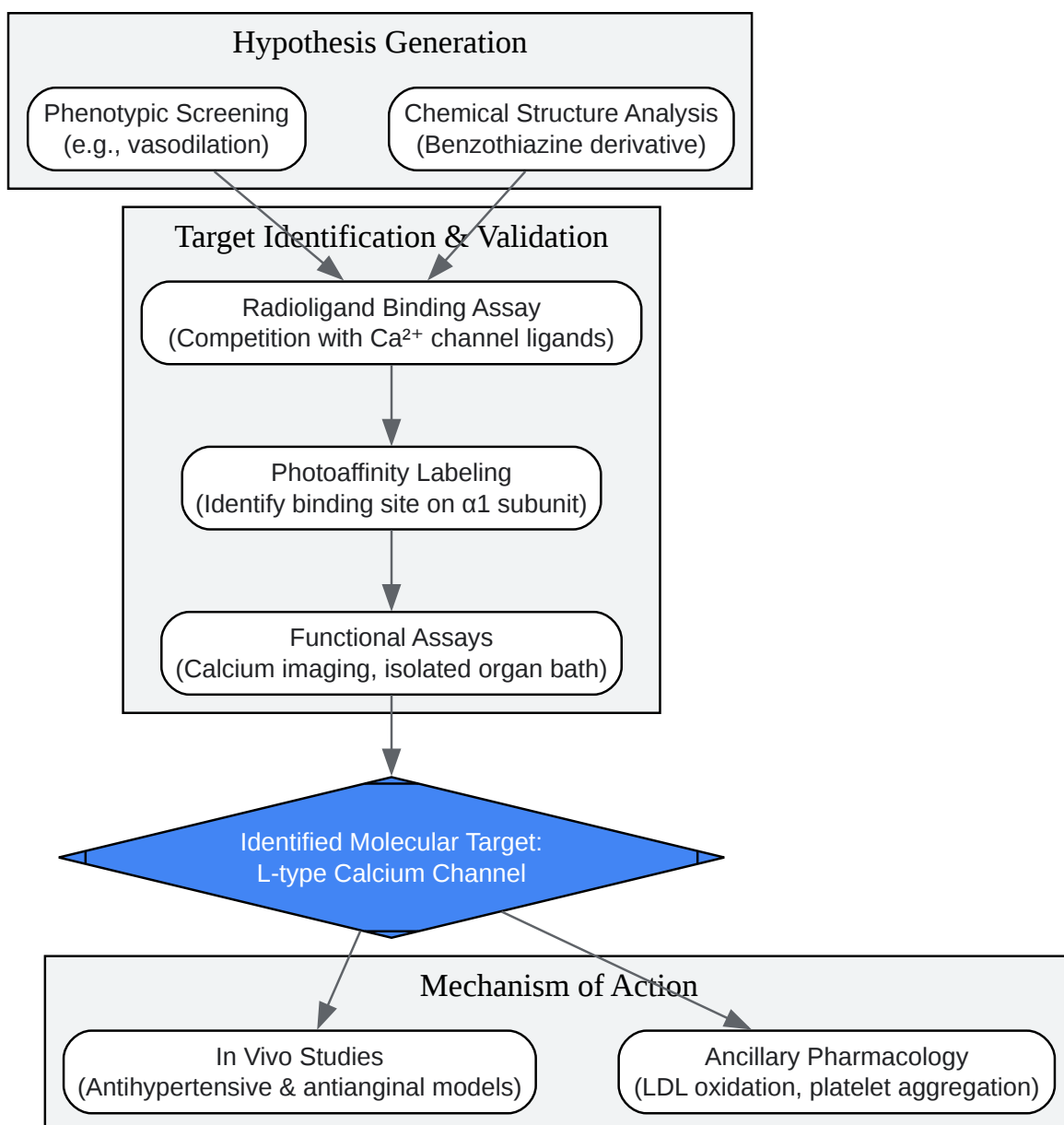
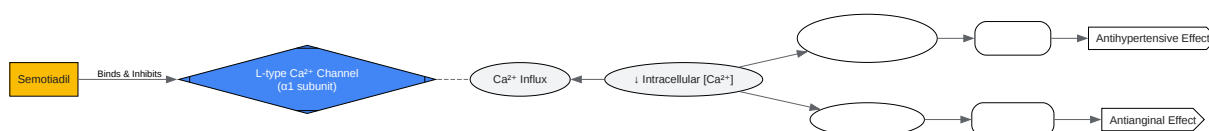
Intracellular Calcium Measurement

This method directly measures the effect of a drug on intracellular calcium levels.

- Objective: To demonstrate that semotiadil inhibits calcium influx into cells.
- Methodology:
 - Cell Loading: Incubation of isolated cells (e.g., vascular smooth muscle cells or cardiomyocytes) with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.
 - Stimulation: Stimulation of the cells with a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., histamine) to induce calcium influx.
 - Drug Application: Application of semotiadil at various concentrations before or during stimulation.
 - Fluorescence Measurement: Monitoring of changes in intracellular calcium concentration by measuring the fluorescence intensity of the calcium indicator using a fluorescence microscope or a plate reader.
 - Data Analysis: Quantification of the inhibitory effect of semotiadil on the stimulated increase in intracellular calcium.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of semotiadil and the workflow for its target identification.



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